N-phenyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N~1~-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a heterocyclic compound that contains a triazolo-pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazolo-pyrimidine ring system is known to impart various biological activities, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for N1-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo-pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N~1~-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N1-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound shares a similar triazolo-pyrimidine scaffold and exhibits antimicrobial and anti-HIV activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring and are known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
N~1~-PHENYL-2-([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both phenyl and triazolo-pyrimidine moieties. This combination imparts distinct biological activities and makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H11N5OS |
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Molecular Weight |
285.33 g/mol |
IUPAC Name |
N-phenyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H11N5OS/c19-11(15-10-5-2-1-3-6-10)9-20-13-16-12-14-7-4-8-18(12)17-13/h1-8H,9H2,(H,15,19) |
InChI Key |
QYWGBMXNLFITSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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